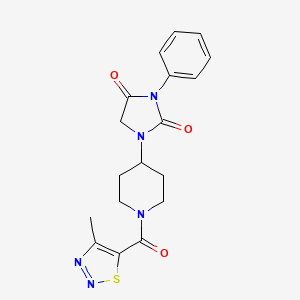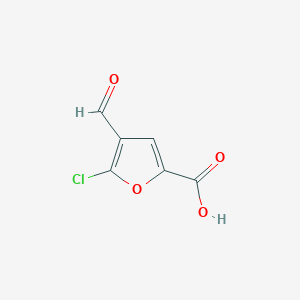
1-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperidine ring, and an imidazolidine-2,4-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-methyl-1,2,3-thiadiazole-5-carbonyl chloride, which is then reacted with piperidin-4-amine to form the intermediate 1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-ylamine. This intermediate is subsequently reacted with 3-phenylimidazolidine-2,4-dione under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions.
Reduction: The carbonyl groups in the imidazolidine-2,4-dione core can be reduced to form corresponding alcohols.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions on the piperidine ring.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohol derivatives.
Scientific Research Applications
1-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea
- **N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide
- **Methyl 2-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)sulfonyl)acetate
Uniqueness
1-(1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c1-12-16(27-20-19-12)17(25)21-9-7-13(8-10-21)22-11-15(24)23(18(22)26)14-5-3-2-4-6-14/h2-6,13H,7-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOBOAJYJHBMYHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7'-hydroxy-8'-[(piperidin-1-yl)methyl]-2H,2'H-[3,4'-bichromene]-2,2'-dione](/img/structure/B2628333.png)
![tert-butyl2-bromo-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B2628336.png)



![[(4-Methoxyphenyl)-phenylmethyl]hydrazine](/img/structure/B2628343.png)
![2-(4-Methylphenyl)-4-{pyrido[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B2628344.png)
![N,N-dimethyl-N'-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)ethane-1,2-diamine](/img/structure/B2628346.png)
![N-[4-(3-cyclopropyl-6-oxo-1,6-dihydropyridazin-1-yl)cyclohexyl]-3-methoxy-2-methyl-2H-indazole-6-carboxamide](/img/structure/B2628348.png)
![4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2628349.png)
![2-({2-[(1H-indol-3-yl)methyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2628351.png)

![2-chloro-N-[1-(furan-2-carbonyl)piperidin-4-yl]quinoline-4-carboxamide](/img/structure/B2628354.png)

